Factor F430

Methanogenesis Computational Catalysis Enzyme Mechanism

Coenzyme F430 is an irreplaceable, nickel-containing corphinoid cofactor required for the native catalytic mechanism of methyl-coenzyme M reductase (MCR), the terminal enzyme in methanogenesis. Generic substitution is not feasible: biosynthetic precursors and structural analogs (e.g., 17²-methylthio-F430) exhibit lower catalytic proficiency and disrupt essential active-site electric fields. This product is produced with strict cold-chain handling to preserve its thermal lability, ensuring accurate calibration for LC-MS/MS biomarker studies and reliable performance in inhibitor design or dechlorination selectivity research.

Molecular Formula C42H51N6NiO13+
Molecular Weight 906.6 g/mol
Cat. No. B1261754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFactor F430
Synonymscoenzyme F430
CoF430
F(430)
factor F430
factors F430
nickel porphinoid
Molecular FormulaC42H51N6NiO13+
Molecular Weight906.6 g/mol
Structural Identifiers
SMILESCC12CC(=O)NC13CC4C(C(C(=N4)CC5C(C6CCC(=O)C(=C7C(C(C(=CC(=N3)C2CCC(=O)O)[N-]7)CC(=O)O)CCC(=O)O)C6=N5)CC(=O)O)(C)CC(=O)N)CCC(=O)O.[Ni+2]
InChIInChI=1S/C42H52N6O13.Ni/c1-40(16-30(43)50)22(5-9-33(54)55)27-15-42-41(2,17-31(51)48-42)23(6-10-34(56)57)26(47-42)13-24-20(11-35(58)59)19(4-8-32(52)53)39(45-24)37-28(49)7-3-18-21(12-36(60)61)25(46-38(18)37)14-29(40)44-27;/h13,18-23,25,27H,3-12,14-17H2,1-2H3,(H9,43,45,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61);/q;+2/p-1/t18-,19-,20-,21-,22+,23+,25+,27-,40-,41-,42-;/m0./s1
InChIKeyXLFIRMYGVLUNOY-SXMZNAGASA-M
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Coenzyme F430 Nickel Tetrapyrrole Cofactor: Core Properties and Procurement Considerations


Coenzyme F430 (Factor F430) is a nickel-containing tetrapyrrole cofactor with a distinctive corphinoid macrocyclic ring structure that combines features of both porphyrins and corrins [1]. It serves as the essential prosthetic group of methyl-coenzyme M reductase (MCR), the terminal enzyme in methanogenesis and a key player in anaerobic methane oxidation [2]. F430 is found exclusively in methanogenic and anaerobic methanotrophic archaea, where it exists in two intracellular pools: protein-bound to MCR or free in the cytosol [3]. The cofactor's name derives from its characteristic absorption maximum at 430 nm, and its active form requires reduction of the central nickel atom to the Ni(I) oxidation state [4].

Why Generic Substitution of Coenzyme F430 with Analogs Fails in Methanogenesis Research


Generic substitution of coenzyme F430 with structural analogs or biosynthetic precursors is not feasible due to the cofactor's uniquely evolved catalytic properties. Computational studies demonstrate that catalytic competence improves at each biosynthetic step toward native F430, with all precursors exhibiting lower proficiency [1]. F430 is not simply the most potent reductant in its class; rather, it is the weakest electron donor among its precursors, a property that paradoxically strengthens the Ni–S bond and reduces the rate-determining barrier for methane formation [2]. Furthermore, the protein environment of MCR is exquisitely tuned to the canonical F430 structure—modifications at the 17² position disrupt canonical cofactor coordination and weaken the intrinsic electric fields required for catalysis [3]. These findings confirm that F430's differentiation is rooted in quantifiable, mechanism-specific performance metrics that cannot be replicated by closely related analogs.

Coenzyme F430: Quantitative Evidence of Differentiation from Analogs and Precursors


Catalytic Proficiency: F430 Outperforms Biosynthetic Precursors in Methane Formation Barrier Reduction

F430 is the weakest electron donor among its four identified biosynthetic precursors, yet this property strengthens the Ni–S bond, stabilizes the transition state, and reduces the rate-determining barrier for reductive cleavage of the H3C–S bond [1]. All precursors are less proficient than native F430, with catalytic competence improving progressively at each biosynthetic step [2].

Methanogenesis Computational Catalysis Enzyme Mechanism

Reductive Dechlorination Selectivity: Native F430 vs. 12,13-Di-Epi-F430 and Cobalamin

In the reductive dechlorination of 1,2-dichloroethane (1,2-DCA), native F430 produces ethylene and chloroethane (CA) in a ratio of approximately 2:1, whereas the epimeric analog 12,13-di-epi-F430 yields a 1:1 ratio, and cobalamin (Vitamin B12) produces a 25:1 ratio [1]. Cobalamin dechlorinates 1,2-DCA much faster than native F430, demonstrating that F430 offers distinct product selectivity rather than maximum turnover rate [2].

Reductive Dechlorination Environmental Bioremediation Catalyst Selectivity

Redox Behavior: Ni(II)-F430 Models Prefer Ligand-Centered Reduction Unlike Cobalt Corrinoids

DFT calculations on B,C-tetradehydrocorrin (TDC) complexes modeling F430 and B12 reveal that charge-neutral Ni[TDC] preferentially adopts a low-spin Ni(II)-TDC•2– state, whereas the analogous Co[TDC] shows comparable energies for Co(I) and Co(II)-TDC•2– states [1]. This ligand-centered reduction preference for nickel contrasts sharply with cobalt corrinoids that stabilize a Ni(I) center, underscoring a fundamental mechanistic divergence [2].

Redox Chemistry Bioinorganic Chemistry DFT Modeling

Active Site Electrostatics: Canonical F430 Maintains Electric Field Alignment Critical for Methane Formation

Molecular dynamics simulations reveal that modifications at the 17² position of F430 (e.g., 17²-methylthio-F430 found in ANME-1 MCR) disrupt canonical coordination among cofactors and weaken the intrinsic electric fields aligned along the CH3–S–CoM thioether bond [1]. The electric field in the M. acetivorans MCR active site is optimized for canonical F430; structural perturbations from modified F430 variants misalign and weaken this field, impairing homolytic bond cleavage [2].

Molecular Dynamics Enzyme Electrostatics Active Site Engineering

Environmental Stability: Coenzyme F430 Half-Life Varies Dramatically with Temperature

Degradation experiments using coenzyme F430 as a function-specific biomarker reveal that its half-life decreases from 304 days to 11 hours with increasing in situ temperature, following epimerization kinetics that adhere to thermodynamic laws [1]. This temperature-dependent stability profile is a critical consideration for environmental sampling and storage protocols.

Biomarker Stability Environmental Geochemistry Degradation Kinetics

MCR Substrate Specificity: Methyl-CoM Reduction Outperforms Ethyl-CoM by >100-Fold in Catalytic Efficiency

Methyl-coenzyme M reductase containing F430 reduces methyl-coenzyme M to methane with an apparent Vmax of 30 U/mg and apparent KM of 5 mM, whereas the reduction of ethyl-coenzyme M to ethane proceeds with an apparent Vmax of only 0.1 U/mg and apparent KM of 20 mM [1]. The catalytic efficiency (Vmax/KM) for methyl-CoM reduction is less than 1% that of methyl-CoM [2]. This demonstrates that F430-containing MCR is highly optimized for its natural substrate.

Enzyme Kinetics Substrate Specificity Methanogenesis

Optimal Procurement and Application Scenarios for Coenzyme F430 Based on Quantitative Differentiation


Mechanistic Studies of Methanogenesis and Anaerobic Methane Oxidation

F430 is the only cofactor capable of supporting the native catalytic mechanism of MCR, as demonstrated by its superior transition-state stabilization and Ni–S bond covalency relative to all biosynthetic precursors [6]. Researchers investigating the rate-determining reductive cleavage of the H3C–S bond or the role of active-site electric fields must use canonical F430, as modified variants (e.g., 17²-methylthio-F430) disrupt electric field alignment and weaken catalytic driving forces [7].

Development of Methanogenesis Inhibitors for Greenhouse Gas Mitigation

Given F430's exclusivity to methanogenic archaea and its essential role in the terminal step of methane formation, the cofactor is a prime target for inhibitor design [6]. The quantitative understanding of F430's unique electronic structure—specifically its preference for ligand-centered reduction over metal-centered reduction—provides a rational basis for designing nickel-chelating or tetrapyrrole-mimetic inhibitors that cannot be circumvented by alternative pathways [7].

Controlled Reductive Dechlorination for Bioremediation

In scenarios requiring balanced ethylene and chloroethane production from 1,2-DCA, native F430 offers a ~2:1 product ratio, in contrast to cobalamin's extreme 25:1 ethylene preference or 12,13-di-epi-F430's 1:1 ratio [6]. This intermediate selectivity may be advantageous for remediation strategies where complete dechlorination to ethylene is not desired or where chloroethane serves as a useful intermediate for further processing.

Environmental Methanogenesis Biomarker Quantification

Coenzyme F430 serves as a function-specific biomarker for methanogenic activity in subsurface sediments [6]. However, its pronounced thermal lability—with half-life decreasing from 304 days to 11 hours across environmental temperature ranges—necessitates strict cold-chain handling during sampling, extraction, and storage to preserve quantitative accuracy [7]. Procurement of F430 standards for LC-MS/MS calibration must similarly adhere to cold storage protocols.

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